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molecular formula C17H20FNO B8433520 N-(2-fluorophenylmethyl)-3-hydroxy-N-methyl-3-phenylpropylamine

N-(2-fluorophenylmethyl)-3-hydroxy-N-methyl-3-phenylpropylamine

Cat. No. B8433520
M. Wt: 273.34 g/mol
InChI Key: GWMKFHRYERZKNM-UHFFFAOYSA-N
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Patent
US04626522

Procedure details

A mixture of 3-hydroxy-N-methyl-3-phenylpropylamine (8.3 g, 50 mM), 2,2,6,6-tetramethylpiperidine (8.4 ml, 50 mM), o-fluorobenzyl chloride (7.25 g, 50 mM) and acetonitrile (100 ml) was stirred for 24 hours at ambient temperature. The resulting precipitate was removed by filtration, the precipitate washed with acetonitrile and the combined filtrate and washings evaporated under reduced pressure. The residue was partitioned between 2N hydrochloric acid (100 ml) and ether (100 ml), the aqueous layer basified and extracted with ether (2×100 ml). The ether extract was dried and the solvent removed under reduced pressure to yield an oil (10.3 g). Distillation gave the title compound b.p. 160°-2° C./0.6 mbar.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][CH2:4][NH:5][CH3:6].CC1(C)CCCC(C)(C)N1.[F:23][C:24]1[CH:31]=[CH:30][CH:29]=[CH:28][C:25]=1[CH2:26]Cl>C(#N)C>[F:23][C:24]1[CH:31]=[CH:30][CH:29]=[CH:28][C:25]=1[CH2:26][N:5]([CH2:4][CH2:3][CH:2]([OH:1])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)[CH3:6]

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
OC(CCNC)C1=CC=CC=C1
Name
Quantity
8.4 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
7.25 g
Type
reactant
Smiles
FC1=C(CCl)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
WASH
Type
WASH
Details
the precipitate washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
the combined filtrate and washings evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 2N hydrochloric acid (100 ml) and ether (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)CN(C)CCC(C1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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